Chemical structure and properties of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine
Chemical structure and properties of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine
The following technical guide provides an in-depth analysis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine , a specific secondary amine derivative featuring a thiazole heterocycle. While this exact molecule does not appear as a named drug in public pharmacopeias, it represents a significant structural motif in medicinal chemistry—specifically within the class of 2-aminoalkylthiazoles . These scaffolds are critical bioisosteres for pyridine- and benzene-based ligands often targeting G-protein coupled receptors (GPCRs) such as dopaminergic, adrenergic, and histaminergic receptors.
Structure, Synthesis, and Pharmacological Potential
Executive Summary
Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (IUPAC: N-pentyl-1-(1,3-thiazol-2-yl)ethanamine) is a secondary amine linking a lipophilic pentyl chain to a polar, aromatic thiazole ring via a chiral ethyl bridge. This molecular architecture combines three distinct pharmacophoric elements:
-
Aromatic Head Group (Thiazole): Acts as a bioisostere for phenyl or pyridyl rings, offering unique hydrogen bond acceptor capabilities (via N3) and metabolic stability profiles.
-
Chiral Linker (Ethyl): Introduces stereoselectivity, critical for binding affinity in chiral receptor pockets.
-
Lipophilic Tail (Pentyl): Provides hydrophobic interaction potential, modulating blood-brain barrier (BBB) permeability and receptor subtype selectivity.
This guide details the physicochemical properties, synthetic pathways, and theoretical pharmacological applications of this compound, serving as a blueprint for its use as a chemical probe or lead candidate.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-pentyl-1-(1,3-thiazol-2-yl)ethanamine |
| Common Name | Pentyl[1-(thiazol-2-yl)ethyl]amine |
| Molecular Formula | |
| Molecular Weight | 198.33 g/mol |
| SMILES | CCCCCNC(C)c1nccs1 |
| Chirality | One chiral center at C(1)-ethyl. Exists as (R)- and (S)-enantiomers. |
Structural Topology
The molecule consists of a 1,3-thiazole ring substituted at the C2 position. The substituent is an ethyl group bearing a secondary amine at the
-
Electronic Effects: The thiazole ring is electron-withdrawing (inductive effect via C=N), which slightly reduces the basicity of the adjacent amine compared to a standard dialkylamine.
-
Conformational Flexibility: The pentyl chain introduces significant rotatable bonds (4), allowing the molecule to adopt multiple conformations to fit hydrophobic pockets.
Physicochemical Profile (Predicted)
Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Parameter | Value (Predicted) | Implication |
| LogP (Octanol/Water) | 2.5 – 3.2 | Moderate lipophilicity; likely good membrane permeability and potential BBB penetration. |
| pKa (Base) | 8.5 – 9.2 | Predominantly protonated (cationic) at physiological pH (7.4), favoring electrostatic interactions with aspartate/glutamate residues in receptor pockets. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Well below the 90 Ų threshold for BBB penetration, suggesting CNS activity potential. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Solubility | Low (Free Base)High (HCl Salt) | Formulation as a hydrochloride or fumarate salt is recommended for aqueous stability. |
Synthetic Methodology
The most robust route to Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is via Reductive Amination . This method is preferred over nucleophilic substitution due to higher yields and the avoidance of over-alkylation (quaternary ammonium formation).
Synthesis Workflow (Reductive Amination)
Reaction Scheme:
-
Precursors: 2-Acetylthiazole + Pentylamine.
-
Intermediate: Imine (Schiff Base) formation.
-
Reduction: In situ reduction using Sodium Triacetoxyborohydride (STAB).
Detailed Protocol:
-
Imine Formation:
-
Charge a reaction vessel with 2-Acetylthiazole (1.0 eq) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).
-
Add Pentylamine (1.1 eq) and a catalytic amount of Acetic Acid (0.1 eq) to catalyze imine formation.
-
Stir at room temperature for 1–2 hours under nitrogen atmosphere. Note: Use molecular sieves (4Å) if water removal is necessary to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of ketones/aldehydes, minimizing side reactions.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO3 to neutralize acid and decompose excess hydride.
-
Extract with DCM (3x).
-
Wash combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) with 1%
(to keep amine free).
-
Visualization of Synthesis Pathway
Caption: One-pot reductive amination pathway for the synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:
-
NMR (400 MHz,
):- 7.70 (d, 1H, Thiazole C4-H)
- 7.25 (d, 1H, Thiazole C5-H)
- 4.15 (q, 1H, CH -N, chiral center)
- 2.50–2.60 (m, 2H, NH-CH2 -Pentyl)
- 1.50 (d, 3H, CH-CH3 , doublet due to coupling with chiral proton)
-
1.20–1.40 (m, 6H, Pentyl chain internal
) -
0.90 (t, 3H, Terminal
)
-
Mass Spectrometry (ESI-MS):
-
[M+H]+: Calculated m/z 199.12. Major peak expected at 199.1.
-
-
IR Spectroscopy:
-
N-H stretch (secondary amine): ~3300
(weak). -
C=N stretch (thiazole): ~1500–1600
.
-
Pharmacological Potential & Biological Context[1][3][4]
The 2-aminoalkylthiazole scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine suggests potential activity in the following areas:
CNS Activity (Dopaminergic/Adrenergic)
The structural similarity to Pramipexole (a tetrahydrobenzothiazole dopamine agonist) is notable. The "ethyl-amine" linker mimics the ethylamine side chain of dopamine.
-
Mechanism: The cationic amine binds to the conserved Aspartate residue (e.g., Asp113 in
-adrenergic receptors). The thiazole ring engages in - stacking or hydrophobic interactions within the binding pocket. -
Application: Potential ligand for Dopamine
receptors or Adrenergic receptors.
Anti-Infective Properties
Thiazole derivatives are widely explored for antifungal and antibacterial activity.[1] The lipophilic pentyl chain may facilitate penetration through bacterial cell walls or fungal membranes.
-
Target: Potential inhibition of bacterial DNA gyrase or fungal CYP51, common targets for thiazole-containing anti-infectives.
Signal Transduction Pathway (Hypothetical)
Caption: Hypothetical signal transduction pathway for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine acting as a GPCR agonist.
Safety & Handling
As a secondary amine and thiazole derivative, standard laboratory safety protocols apply.
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335). The free base may be corrosive.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine derivatives can absorb
from the air to form carbamates. -
Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.
References
-
Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents. European Journal of Medicinal Chemistry.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Siddiqui, N., et al. (2011). Thiazole: A Valuable Scaffold in Pharmaceutical Research.[2][3] International Journal of Pharmaceutical Sciences and Drug Research.
